molecular formula C7H16N2O2S B13595407 [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine

Cat. No.: B13595407
M. Wt: 192.28 g/mol
InChI Key: LBPIQDBVEKSDQZ-SSDOTTSWSA-N
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Description

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine is a chemical compound with the molecular formula C7H16N2O2S. It is known for its applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    [(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its methanesulfonyl group is particularly important for its role in various chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

[(3R)-1-methylsulfonylpiperidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

LBPIQDBVEKSDQZ-SSDOTTSWSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H](C1)CN

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN

Origin of Product

United States

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